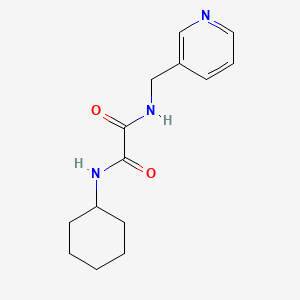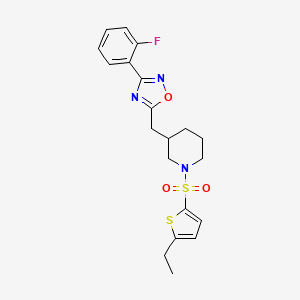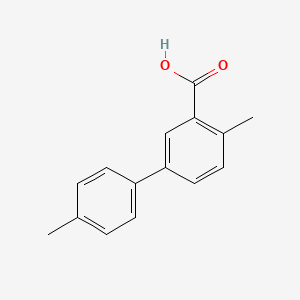
N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” is a chemical compound that likely contains a cyclohexyl group (a ring of six carbon atoms), a pyridin-3-ylmethyl group (a pyridine ring attached to a methyl group), and an oxamide group (a type of amide). This structure suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would likely be determined by the arrangement of its cyclohexyl, pyridin-3-ylmethyl, and oxamide groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would depend on its specific molecular structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as mitogen-activated protein kinase 10 and Leukotriene A-4 hydrolase . These proteins play crucial roles in cellular signaling and inflammatory responses, respectively.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide. One of the areas of focus is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of this compound in material science, where it has shown potential as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high potency and selectivity make it a promising candidate for drug development, while its potential applications in material science open up new avenues for research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide involves the reaction of cyclohexylamine with 3-pyridinemethanol in the presence of oxalyl chloride. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Properties
IUPAC Name |
N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYBTRUZGKYVQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)

![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)
![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)
![ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2383355.png)


